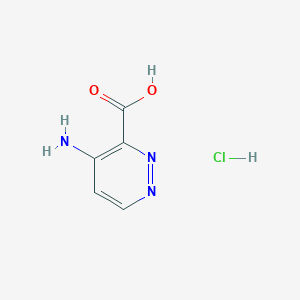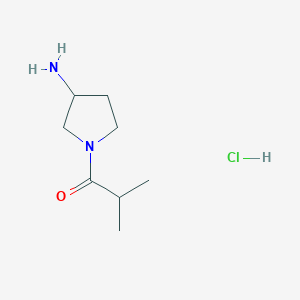
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride
説明
“1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through different strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and can be influenced by various factors . The reactions can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学的研究の応用
Neurochemistry and Neurotoxicity
Research on neurochemistry and neurotoxicity explores how various compounds interact with neurological systems. For instance, studies on 3,4-Methylenedioxymethamphetamine (MDMA) have illuminated its effects on serotonin systems and its potential neurotoxicity. Such research underscores the importance of understanding the biochemical pathways and potential risks associated with psychoactive substances (McKenna & Peroutka, 1990).
Drug Metabolism and Toxicity
The metabolism and toxicity of compounds like 2-methylpropene (isobutene) have been extensively reviewed, highlighting the metabolic pathways involved and their potential toxicological impacts. These studies emphasize the necessity of assessing both metabolic products and the enzymatic processes involved in the metabolism of chemical compounds to gauge their safety and potential health risks (Cornet & Rogiers, 1997).
Pharmacological Applications
The pharmacological review of compounds such as Chlorogenic Acid (CGA) showcases their wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. This highlights the potential for chemical compounds to offer diverse health benefits and the importance of exploring their various pharmacological applications (Naveed et al., 2018).
Chemical Synthesis and Applications
The development and applications of chemical compounds, such as 1,3-Thiazolidin-4-ones, are critical for advancing medicinal chemistry. These compounds have shown significant pharmacological importance and are found in commercial pharmaceuticals, indicating the potential for novel compounds to lead to new therapeutic agents (Santos, Jones Jr., & Silva, 2018).
Material Science and Coatings
Silatranes, such as 3-aminopropylsilatrane and its derivatives, demonstrate a wide range of applications in material science, including as coatings and in drug delivery systems. This underscores the versatility of certain chemical frameworks for various industrial and pharmaceutical applications (Adamovich et al., 2022).
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)8(11)10-4-3-7(9)5-10;/h6-7H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFAIPIIRTLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Propyn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1378183.png)
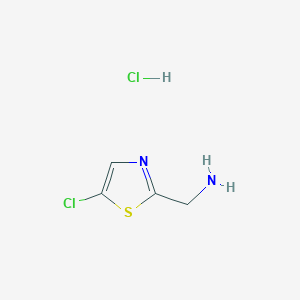
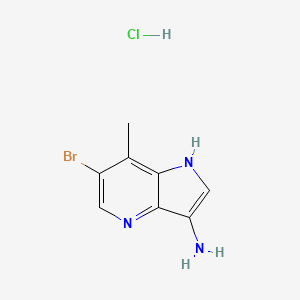

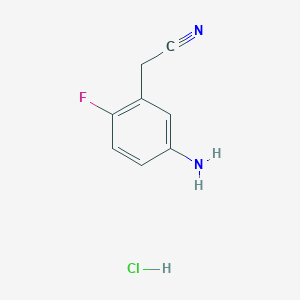




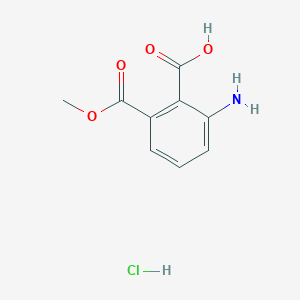
![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)

